molecular formula C19H24BrNO3S B2823816 N-(4-BROMOPHENYL)-3-CYCLOHEXYL-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)PROPANAMIDE CAS No. 852439-80-6

N-(4-BROMOPHENYL)-3-CYCLOHEXYL-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)PROPANAMIDE

Cat. No.: B2823816
CAS No.: 852439-80-6
M. Wt: 426.37
InChI Key: MMRJQKMOSVCTDF-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-3-CYCLOHEXYL-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)PROPANAMIDE is a chemical compound belonging to the class of amide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-3-CYCLOHEXYL-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)PROPANAMIDE typically involves the reaction of 4-bromoaniline with cyclohexyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-3-CYCLOHEXYL-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)PROPANAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Halogens, alkylating agents; neutral or slightly basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may yield the corresponding amine derivative.

Scientific Research Applications

N-(4-BROMOPHENYL)-3-CYCLOHEXYL-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)PROPANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-3-CYCLOHEXYL-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

N-(4-BROMOPHENYL)-3-CYCLOHEXYL-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)PROPANAMIDE can be compared with other similar compounds, such as:

    N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide: Similar structure but different functional groups, leading to variations in reactivity and applications.

    N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide: Another similar compound with distinct properties and uses.

Properties

IUPAC Name

N-(4-bromophenyl)-3-cyclohexyl-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrNO3S/c20-16-7-9-17(10-8-16)21(18-12-13-25(23,24)14-18)19(22)11-6-15-4-2-1-3-5-15/h7-10,12-13,15,18H,1-6,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRJQKMOSVCTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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